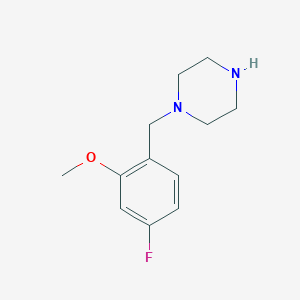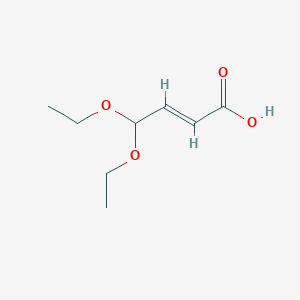
4,4-Diethoxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxybut-2-enoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the reaction of dimethoxy acetaldehyde with triethyl phosphonoacetate in the presence of potassium carbonate and tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Diethoxybut-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxy groups and the conjugated double bond play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
4,4-Dimethoxybut-2-enoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Oxobut-2-enoic acid: Lacks the ethoxy groups and has different reactivity and applications.
Uniqueness: 4,4-Diethoxybut-2-enoic acid is unique due to the presence of ethoxy groups, which influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(E)-4,4-diethoxybut-2-enoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-11-8(12-4-2)6-5-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
InChI Key |
XNKRDHJUWKSZKA-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(/C=C/C(=O)O)OCC |
Canonical SMILES |
CCOC(C=CC(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
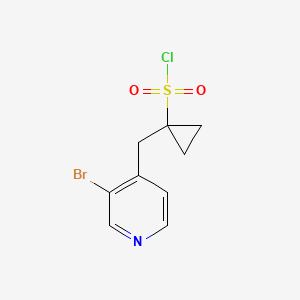
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
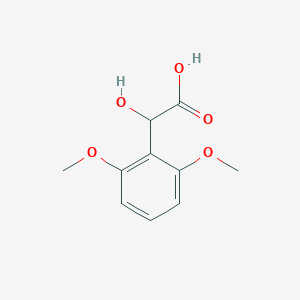
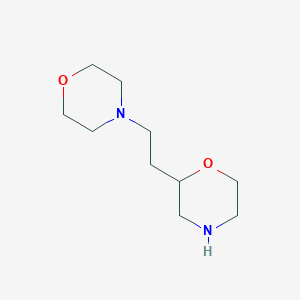
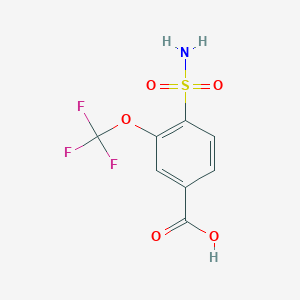

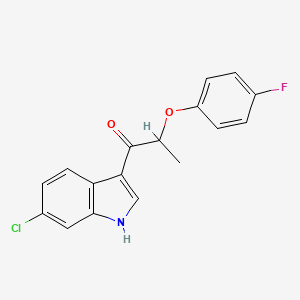
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
